molecular formula C8H6O7S.Na<br>C8H6NaO7S B213158 Monosodium 5-sulfoisophthalate CAS No. 6362-79-4

Monosodium 5-sulfoisophthalate

Cat. No.: B213158
CAS No.: 6362-79-4
M. Wt: 269.19 g/mol
InChI Key: QOOLLUNRNXQIQF-UHFFFAOYSA-N
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Description

Monosodium 5-sulfoisophthalate, also known as this compound, is a useful research compound. Its molecular formula is C8H6O7S.Na and its molecular weight is 269.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

CAS No.

6362-79-4

Molecular Formula

C8H6O7S.Na
C8H6NaO7S

Molecular Weight

269.19 g/mol

IUPAC Name

sodium;3,5-dicarboxybenzenesulfonate

InChI

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);

InChI Key

QOOLLUNRNXQIQF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na]

Key on ui other cas no.

6362-79-4

physical_description

Liquid;  Dry Powder

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

7800-91-1

Synonyms

3,5-Dicarboxybenzenesulfonicacid,Nasalt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monosodium 5-sulfoisophthalate
Reactant of Route 2
Monosodium 5-sulfoisophthalate
Reactant of Route 3
Monosodium 5-sulfoisophthalate
Reactant of Route 4
Monosodium 5-sulfoisophthalate
Reactant of Route 5
Monosodium 5-sulfoisophthalate
Reactant of Route 6
Monosodium 5-sulfoisophthalate

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